Ethyl 2-ethylcyclopropanecarboxylate
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Overview
Description
Ethyl 2-ethylcyclopropane-1-carboxylate is an organic compound with the molecular formula C8H14O2. It is an ester derived from the reaction of 2-ethylcyclopropane-1-carboxylic acid and ethanol. This compound is known for its unique cyclopropane ring structure, which imparts significant strain and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethylcyclopropane-1-carboxylate can be synthesized through the esterification of 2-ethylcyclopropane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-ethylcyclopropane-1-carboxylate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2-ethylcyclopropane-1-carboxylic acid and ethanol.
Reduction: Using reducing agents such as lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-ethylcyclopropane-1-carboxylic acid and ethanol.
Reduction: 2-ethylcyclopropane-1-methanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-ethylcyclopropane-1-carboxylate involves its interaction with various molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, making the compound a valuable synthetic intermediate.
Comparison with Similar Compounds
Ethyl 2-ethylcyclopropane-1-carboxylate can be compared with other cyclopropane-containing esters such as ethyl cyclopropane-1-carboxylate and ethyl 2-methylcyclopropane-1-carboxylate. The presence of the ethyl group at the 2-position in ethyl 2-ethylcyclopropane-1-carboxylate imparts unique steric and electronic properties, making it distinct from its analogs.
List of Similar Compounds
- Ethyl cyclopropane-1-carboxylate
- Ethyl 2-methylcyclopropane-1-carboxylate
- Methyl 2-ethylcyclopropane-1-carboxylate
Properties
IUPAC Name |
ethyl 2-ethylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-6-5-7(6)8(9)10-4-2/h6-7H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHXIIBFDYCARD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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